Isomescaline is derived from the phenethylamine class of compounds, which are characterized by a phenyl ring connected to an ethylamine chain. This compound is specifically noted for its methoxy substitutions at the 2, 3, and 4 positions of the phenyl ring. The synthesis of isomescaline is significant in the context of research into psychoactive substances and their analogs.
Isomescaline falls under the category of psychoactive substances and more specifically within the psychedelic compounds. It is closely related to other compounds such as mescaline and various analogs like TIM-2, TIM-3, and TIM-4. Its classification highlights its potential interest in both pharmacological research and psychopharmacology.
The synthesis of isomescaline can be achieved through various organic chemistry techniques, primarily involving the modification of precursor compounds that contain a phenethylamine structure. The specific methods used for synthesizing isomescaline are not extensively documented in the literature but typically involve:
The synthesis process often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) may be utilized for monitoring the reaction progress and verifying product identity.
The compound features three methoxy groups attached to a benzene ring, contributing to its unique chemical properties. The presence of these groups affects both the electronic characteristics of the molecule and its potential interactions with biological systems.
Isomescaline may participate in various chemical reactions typical for phenethylamines, including:
Current literature lacks comprehensive studies on the pharmacodynamics or pharmacokinetics of isomescaline due to its under-researched status compared to other psychedelics like mescaline.
While there are no established therapeutic applications for isomescaline due to its lack of documented psychoactivity in humans, it holds potential interest for:
Isomescaline features a phenethylamine backbone composed of a benzene ring attached to an ethylamine chain (β-phenethylamine). Its defining characteristic is the arrangement of three methoxy (-OCH₃) groups at the 2-, 3-, and 4-positions of the benzene ring. This contrasts with mescaline, where methoxy groups occupy the 3-, 4-, and 5-positions [1] [2]. The 2,3,4-trimethoxy configuration reduces steric accessibility to the amine group and alters electronic properties of the aromatic system. These differences disrupt interactions with serotonin receptors (e.g., 5-HT₂A), which typically recognize the 3,4,5-trimethoxy pattern in active psychedelics like mescaline. Consequently, isomescaline shows negligible receptor affinity and lacks psychedelic effects in humans [1] [7].
Table 1: Positional Isomerism in Trimethoxyphenethylamines
Compound | Methoxy Positions | Receptor Affinity (5-HT₂A) | Psychoactive |
---|---|---|---|
Mescaline | 3,4,5 | Moderate (Kᵢ ~550–6,000 nM) | Yes |
Isomescaline | 2,3,4 | Very Low (Inactive) | No |
2,4,5-TMPEA | 2,4,5 | Low (Kᵢ >10,000 nM) | No |
Data compiled from [1] [7] [8]
The systematic IUPAC name for isomescaline is 2-(2,3,4-trimethoxyphenyl)ethan-1-amine. It is alternatively designated as:
COc1cc(c(c(c1)OC)CCN)OC
, and its InChIKey is PVLFQRLVSMMSQK-UHFFFAOYSA-N
[1] [4]. Alexander Shulgin first synthesized isomescaline in the 1960s during his systematic exploration of phenethylamine derivatives. His work, detailed in the 1991 book PiHKAL (Phenethylamines I Have Known and Loved), documented the compound's synthesis route and initial screening. Shulgin noted that any potentially active dose would exceed 400 mg—significantly higher than mescaline's threshold (100–200 mg). Self-administration trials by Shulgin and his cohort revealed no psychedelic effects, distinguishing it from its active isomers [1] [3] [6].
Shulgin's interest in isomescaline stemmed from his broader investigation into mescaline analogs. After experiencing mescaline's effects in 1960, he dedicated his career to modifying its structure: "It was a day that will remain blazingly vivid in my memory, and one which unquestionably confirmed the entire direction of my life" [6]. Isomescaline emerged from this effort to map how methoxy group placement influences psychoactivity. Despite its inactivity, Shulgin included it in PiHKAL to underscore the role of substitution patterns in phenethylamine pharmacology [1] [3].
Isomescaline became a pivotal case study in positional isomerism among trimethoxyphenethylamines. Researchers compared it to three primary isomers:
Table 2: Binding Affinities of Trimethoxyphenethylamine Isomers
Target Receptor | Mescaline (3,4,5) | Isomescaline (2,3,4) | 2,4,5-TMPEA |
---|---|---|---|
5-HT₂A | 550–6,000 nM | >10,000 nM | >10,000 nM |
5-HT₂C | 4,600 nM | Not tested | >10,000 nM |
Dopamine D2 | >10,000 nM | Not tested | >10,000 nM |
Data from receptor binding assays [1] [7] [8]
Isomescaline's inactivity highlighted three SAR principles:
Recent studies on "scalines" (3,4,5-trimethoxy analogs with 4-alkoxy modifications) further validate that extending the 4-substituent enhances 5-HT₂A affinity by 63-fold over mescaline. This reinforces why unmodified isomescaline—lacking optimal 4-position geometry—remains inactive [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1